An In-depth Technical Guide to (E)-5-(But-2-enyl)-2-methylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (E)-5-(But-2-enyl)-2-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(E)-5-(But-2-enyl)-2-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including computed and predicted data, alongside a detailed, plausible synthetic protocol based on modern cross-coupling methodologies. The document further explores the compound's likely chemical reactivity, potential applications as a scaffold in drug discovery, and essential safety and handling considerations. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of this and structurally related compounds.
Introduction
Substituted pyridines are a cornerstone of modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The electronic properties and structural rigidity of the pyridine ring make it a privileged scaffold in drug design, offering a versatile platform for the introduction of various functional groups to modulate biological activity.[2] (E)-5-(But-2-enyl)-2-methylpyridine, an alkyl-substituted pyridine, represents a valuable, yet underexplored, building block for the synthesis of more complex molecules. Its butenyl side chain offers a site for further chemical modification, while the pyridine core provides a handle for influencing solubility, basicity, and intermolecular interactions. This guide aims to consolidate the available information on this compound and provide a practical framework for its synthesis and potential applications.
Chemical and Physical Properties
Direct experimental data for (E)-5-(But-2-enyl)-2-methylpyridine is not extensively available in the public domain. However, a combination of computed data and analogies to structurally similar compounds allows for a reliable estimation of its key properties.
Identification and Structure
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IUPAC Name: 5-[(E)-but-2-enyl]-2-methylpyridine[3]
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CAS Number: 26091-11-2[3]
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Molecular Formula: C₁₀H₁₃N[3]
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Molecular Weight: 147.22 g/mol [3]
-
Chemical Structure:
Computed and Predicted Physical Properties
The following table summarizes the key computed and predicted physical properties of (E)-5-(But-2-enyl)-2-methylpyridine.
| Property | Value | Source |
| Density | 0.929 g/cm³ | [] |
| XLogP3 | 2.6 | [3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| Boiling Point (Predicted) | ~200-220 °C | Analogous to similar alkylpyridines |
| Melting Point (Predicted) | < 25 °C | Inferred from liquid state of similar compounds |
| Solubility (Predicted) | Soluble in common organic solvents (e.g., ethanol, diethyl ether, chloroform). Limited solubility in water. | General properties of alkylpyridines |
Synthesis of (E)-5-(But-2-enyl)-2-methylpyridine
Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling
The proposed synthesis involves the reaction of a halopyridine, specifically 5-bromo-2-methylpyridine, with an organoboron reagent, (E)-but-2-en-1-ylboronic acid or its corresponding ester.
Reaction Scheme:
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of halopyridines.[7] Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results.
Materials:
-
5-Bromo-2-methylpyridine
-
(E)-But-2-en-1-ylboronic acid or a suitable boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Workflow Diagram:
Caption: General workflow for the synthesis of (E)-5-(But-2-enyl)-2-methylpyridine via Suzuki-Miyaura coupling.
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methylpyridine (1.0 equiv), (E)-but-2-en-1-ylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
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Solvent Addition: Add the anhydrous solvent via syringe. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.
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Reaction: Heat the mixture with stirring to the appropriate temperature (typically 80-110 °C).
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
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Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (E)-5-(But-2-enyl)-2-methylpyridine.
Spectroscopic and Analytical Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methyl group, and the butenyl side chain.
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Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely be the most downfield, appearing as a singlet or a narrow doublet. The protons at C3 and C4 will appear as doublets or a doublet and a doublet of doublets, respectively.
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Methyl Group: A singlet around δ 2.4-2.6 ppm.
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Butenyl Side Chain:
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Vinylic protons: Two signals in the range of δ 5.4-5.8 ppm, showing coupling to each other and to the adjacent methylene and methyl protons. The large coupling constant between the vinylic protons will confirm the (E)-configuration.
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Methylene protons: A doublet around δ 3.3-3.5 ppm, coupled to the adjacent vinylic proton.
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Terminal methyl group: A doublet around δ 1.6-1.8 ppm, coupled to the adjacent vinylic proton.
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¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
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Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).
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Methyl Group: A signal around δ 20-25 ppm.
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Butenyl Side Chain: Four signals corresponding to the two sp² and two sp³ hybridized carbons.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[8][9]
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C-H stretching (aromatic): ~3000-3100 cm⁻¹
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C-H stretching (aliphatic): ~2850-3000 cm⁻¹
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C=C stretching (aromatic ring): ~1550-1610 cm⁻¹
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C=C stretching (alkene): ~1650-1680 cm⁻¹
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C-H bending (out-of-plane, aromatic): ~700-900 cm⁻¹, characteristic of the substitution pattern.
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C-H bending (out-of-plane, trans-alkene): A strong band around 960-980 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 147. The fragmentation pattern is expected to be dominated by benzylic cleavage, leading to the loss of a methyl radical from the butenyl chain to form a stable pyridinylmethyl cation.[10][11]
-
Molecular Ion (M⁺): m/z = 147
-
Major Fragments:
-
m/z = 132 (M - CH₃)⁺
-
m/z = 118 (M - C₂H₅)⁺
-
Fragments characteristic of the pyridine ring.
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Chemical Reactivity
The chemical reactivity of (E)-5-(But-2-enyl)-2-methylpyridine is dictated by the pyridine ring and the butenyl side chain.
Reactivity of the Pyridine Ring
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Basicity: The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making the molecule basic. It will react with acids to form pyridinium salts.
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Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions such as nitration or halogenation would require harsh conditions and would likely occur at the 3- or 5-position.
-
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or upon conversion to a pyridinium salt.
Reactivity of the Butenyl Side Chain
The double bond in the butenyl side chain is susceptible to a variety of reactions typical of alkenes:
-
Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation to yield 5-butyl-2-methylpyridine.
-
Halogenation: Addition of halogens (e.g., Br₂) across the double bond.
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Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) across the double bond.
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Oxidation: The double bond can be cleaved by ozonolysis or oxidized to a diol with reagents like osmium tetroxide.
Potential Applications in Drug Development and Research
While there are no specific documented applications of (E)-5-(But-2-enyl)-2-methylpyridine in drug development, its structure suggests several potential areas of utility.
-
Scaffold for Library Synthesis: The butenyl side chain provides a reactive handle for further diversification through reactions such as Heck coupling, metathesis, or oxidation, allowing for the creation of a library of related compounds for biological screening.[1][12][13]
-
Intermediate for Bioactive Molecules: Substituted pyridines are prevalent in a wide range of pharmaceuticals.[2] (E)-5-(But-2-enyl)-2-methylpyridine could serve as a key intermediate in the synthesis of more complex drug candidates. The alkyl chain can influence lipophilicity and binding interactions with biological targets.
-
Ligand for Catalysis: Pyridine derivatives are widely used as ligands in transition metal catalysis. The specific steric and electronic properties of this compound could be explored for the development of novel catalysts.[]
Logical Relationship Diagram:
Caption: Potential applications derived from the core structural features of (E)-5-(But-2-enyl)-2-methylpyridine.
Safety and Handling
Specific toxicological data for (E)-5-(But-2-enyl)-2-methylpyridine are not available. However, based on the data for other alkylpyridines, it should be handled with care.[14][15]
-
General Hazards: Alkylpyridines are often flammable and can be harmful if swallowed, inhaled, or absorbed through the skin.[16] They can cause irritation to the skin, eyes, and respiratory tract.[17][18]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(E)-5-(But-2-enyl)-2-methylpyridine is a valuable chemical entity with significant potential for applications in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a robust foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. The proposed synthetic route via Suzuki-Miyaura coupling offers a practical and efficient method for accessing this compound, paving the way for its further exploration and utilization in the development of novel molecules with desired functionalities.
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